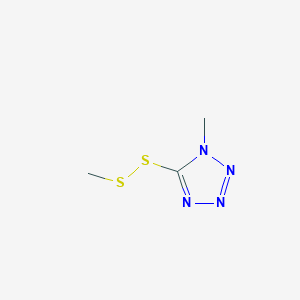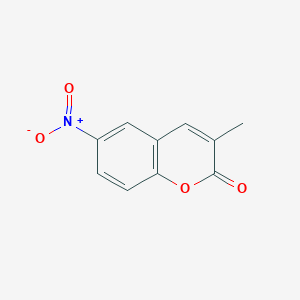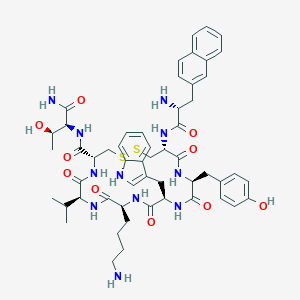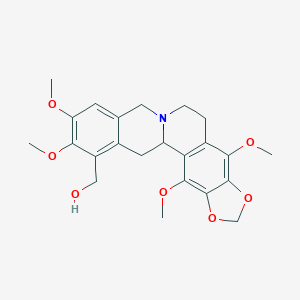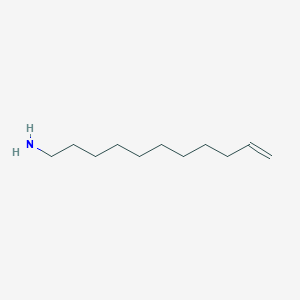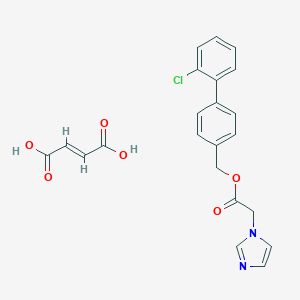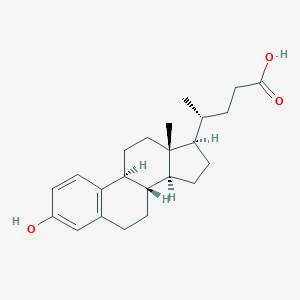
3-Hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid, also known as lithocholic acid (LCA), is a bile acid that is naturally produced by the liver and is a major component of bile. LCA has been extensively studied due to its potential therapeutic applications in various diseases.
Wirkmechanismus
LCA exerts its biological effects through various mechanisms. LCA has been shown to activate nuclear receptors, such as farnesoid X receptor (FXR) and pregnane X receptor (PXR), which play important roles in regulating lipid and glucose metabolism. LCA has also been shown to modulate gut microbiota, which has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
LCA has been shown to have various biochemical and physiological effects. LCA has been shown to regulate lipid metabolism by increasing the expression of genes involved in bile acid synthesis and decreasing the expression of genes involved in cholesterol synthesis. LCA has also been shown to improve insulin sensitivity by regulating glucose metabolism. Additionally, LCA has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
LCA has several advantages for lab experiments, including its availability, stability, and well-characterized biological effects. However, LCA also has some limitations, such as its potential toxicity at high concentrations and its complex synthesis process.
Zukünftige Richtungen
There are several future directions for research on LCA. One area of research is the development of LCA-based therapeutics for the treatment of liver diseases, diabetes, and obesity. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of LCA. Additionally, further research is needed to investigate the potential toxicity of LCA and to optimize its synthesis process.
Synthesemethoden
LCA can be synthesized from cholic acid through a series of chemical reactions, including oxidation, dehydration, and reduction. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
LCA has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, diabetes, and obesity. LCA has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. LCA has also been shown to regulate lipid metabolism and improve insulin sensitivity.
Eigenschaften
CAS-Nummer |
100772-18-7 |
|---|---|
Molekularformel |
C23H32O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(4R)-4-[(8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C23H32O3/c1-14(3-10-22(25)26)20-8-9-21-19-6-4-15-13-16(24)5-7-17(15)18(19)11-12-23(20,21)2/h5,7,13-14,18-21,24H,3-4,6,8-12H2,1-2H3,(H,25,26)/t14-,18-,19-,20-,21+,23-/m1/s1 |
InChI-Schlüssel |
XMOYAJSUUCZZLU-XLAFRRDFSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyme |
3-HNCOA 3-hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



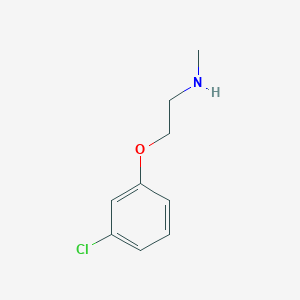
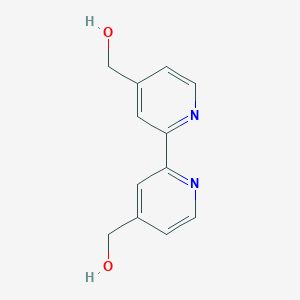
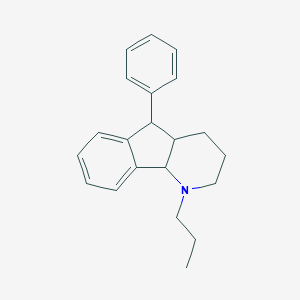
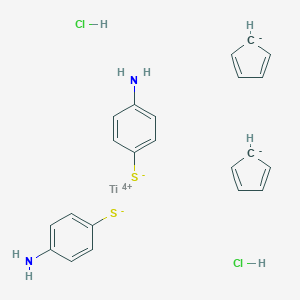
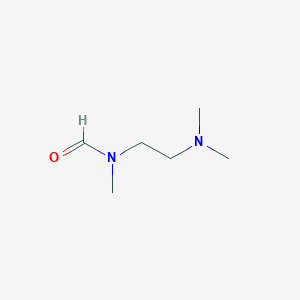
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)
